![molecular formula C17H17N5O3 B2987661 Furan-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705070-94-5](/img/structure/B2987661.png)
Furan-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Furan-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H17N5O3 and its molecular weight is 339.355. The purity is usually 95%.
BenchChem offers high-quality Furan-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Furan-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microwave Assisted Synthesis and Biological Evaluation
A study by Ravula et al. (2016) discusses the microwave-assisted synthesis of novel pyrazoline derivatives with potential anti-inflammatory and antibacterial activities. This includes derivatives structurally related to Furan-2-yl compounds, highlighting the efficiency and environmental benefits of microwave irradiation methods in synthesizing these compounds. The study found that certain derivatives exhibited significant in vivo anti-inflammatory activity, alongside potent antibacterial effects. Molecular docking results suggested that these compounds could serve as templates for anti-inflammatory drug development (Ravula et al., 2016).
Synthesis and Analgetic Activity
Research by Igidov et al. (2022) focused on the synthesis and analgesic activity of N'-(5-aryl-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides. The study explored the decyclization reactions of these compounds under the action of methanol, leading to new derivatives with evaluated analgesic properties. The structural confirmation of these compounds was achieved through various spectroscopic methods, contributing to the understanding of their potential medicinal applications (Igidov et al., 2022).
Heterocyclic Core Replacement in Histamine H3 Receptor Antagonists
Swanson et al. (2009) synthesized a series of small molecules with a heterocyclic core for evaluating their affinity at the human histamine H3 receptor. The study included compounds with furan derivatives, showing that some members possessed high affinity and selectivity as antagonists. This research provides insights into the design of new therapeutic agents targeting the histamine H3 receptor, with potential implications in treating neurological disorders (Swanson et al., 2009).
Synthesis of Bioactive Compounds from Visnaginone
A study by Abdel Hafez et al. (2001) explored the synthesis of potentially bioactive compounds from visnaginone, involving reactions with furan derivatives. The research aimed at generating a variety of compounds, including pyrazoline and isoxazoline derivatives, with their structures confirmed through spectral data. This study contributes to the broader field of natural product chemistry and the development of new pharmaceuticals (Abdel Hafez et al., 2001).
properties
IUPAC Name |
furan-2-yl-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c23-17(14-4-2-8-24-14)22-7-1-3-12(11-22)9-15-20-16(21-25-15)13-10-18-5-6-19-13/h2,4-6,8,10,12H,1,3,7,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYBDBFALPEFKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CO2)CC3=NC(=NO3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.